4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid
Description
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid (also named N-Arachidonoyl-Gamma-Aminobutyric Acid, NAGABA) is a long-chain N-acylamide derived from γ-aminobutyric acid (GABA) and arachidonic acid (C20:4, ω-6). Its structure comprises a butanoic acid backbone with an amide-linked icosa-5,8,11,14-tetraenoyl (arachidonoyl) group. This compound is implicated in lipid signaling pathways, though its precise biological roles remain under investigation .
Properties
CAS No. |
128201-89-8 |
|---|---|
Molecular Formula |
C24H39NO3 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
JKUDIEXTAYKJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride Activation
Arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid) is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reactive intermediate is then coupled with γ-aminobutyric acid (GABA) under anhydrous conditions.
Procedure :
- Activation :
- Arachidonic acid (1 equiv) is dissolved in dry dichloromethane (DCM).
- Thionyl chloride (1.2 equiv) is added dropwise at 0°C under nitrogen.
- The mixture is stirred at room temperature for 2–4 hours, followed by solvent evaporation to yield arachidonoyl chloride.
- Coupling :
Carbodiimide-Mediated Coupling
N,N-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates direct coupling between arachidonic acid and GABA.
Procedure :
- Reaction Setup :
- Arachidonic acid (1 equiv), GABA (1.2 equiv), and DCC (1.5 equiv) are dissolved in dry DMF.
- Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) is added.
Conditions :
- The mixture is stirred at 25°C for 24 hours under nitrogen.
- N,N-Dicyclohexylurea (DCU) byproduct is removed by filtration.
Purification :
Mixed Anhydride Method
Arachidonic acid is converted to a mixed anhydride with ethyl chloroformate, enabling nucleophilic attack by GABA’s amine group.
Procedure :
- Anhydride Formation :
- Arachidonic acid (1 equiv) and ethyl chloroformate (1.1 equiv) are reacted in tetrahydrofuran (THF) at -10°C.
- Triethylamine (1.1 equiv) is added to neutralize HCl.
- Coupling :
Enzymatic Synthesis
Fatty Acid Amide Hydrolase (FAAH)-Mediated Condensation
FAAH catalyzes the reverse reaction of anandamide hydrolysis, condensing arachidonic acid with GABA in the presence of ATP.
Procedure :
- Reaction Mixture :
- Arachidonic acid (5 mM), GABA (10 mM), ATP (2 mM), and FAAH enzyme (0.5 mg/mL) are incubated in Tris-HCl buffer (pH 7.4).
Conditions :
- The reaction proceeds at 37°C for 6 hours.
- Termination: Add ice-cold acetonitrile and centrifuge to remove proteins.
Purification :
Lipase-Catalyzed Transamidation
Immobilized Candida antarctica lipase B (CAL-B) facilitates amide bond formation in non-aqueous media.
Procedure :
- Substrate Preparation :
- Arachidonic acid methyl ester (1 equiv) and GABA (2 equiv) are dissolved in tert-butanol.
Enzymatic Reaction :
- CAL-B (50 mg/mL) is added, and the mixture is stirred at 50°C for 48 hours.
Workup :
- The enzyme is filtered, and the solvent is evaporated.
- The residue is hydrolyzed with NaOH (1M) to convert esters to free acids.
Analytical Validation of Synthesis
Chromatographic Purity Assessment
HPLC Conditions :
- Column: C18 (4.6 × 150 mm, 5 μm).
- Mobile Phase: Acetonitrile/water (75:25) with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
Results :
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| Acyl Chloride | 12.3 | 98.5 |
| DCC Coupling | 12.1 | 97.8 |
| Enzymatic | 12.5 | 95.2 |
Mass Spectrometry Confirmation
LC-MS/MS Parameters :
- Ionization: ESI⁻ (negative mode).
- Precursor Ion: m/z 388.3 [M-H]⁻.
- Product Ions: m/z 268.2 (arachidonoyl), 130.1 (GABA fragment).
Key Data :
Challenges and Optimization
Oxidation of Arachidonoyl Chain
The tetraene system in arachidonic acid is prone to oxidation, leading to peroxides.
Mitigation Strategies :
Racemization of GABA
Basic conditions during coupling may cause L-GABA racemization.
Solution :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 72 | 98.5 | High | Moderate |
| DCC Coupling | 68 | 97.8 | Moderate | High |
| Enzymatic | 30 | 95.2 | Low | Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-arachidonoyl L-GABA can undergo various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction of the carboxyl group in GABA can lead to the formation of corresponding alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and GABA.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts like lipoxygenase.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives of arachidonic acid.
Reduction: Alcohol derivatives of GABA.
Substitution: Free arachidonic acid and GABA.
Scientific Research Applications
N-arachidonoyl L-GABA has several scientific research applications:
Neuroprotection: It has been shown to protect neurons from ischemic damage and reduce brain tissue edema in animal models of stroke.
Cerebrovascular Effects: It improves cerebral blood flow and reduces thrombosis and stasis in the brain.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the endocannabinoid system and reducing the production of pro-inflammatory cytokines.
Pain Management:
Mechanism of Action
N-arachidonoyl L-GABA exerts its effects through multiple mechanisms:
GABA Receptors: It binds to GABA receptors (GABA_A and GABA_B), modulating ion channels and hyperpolarizing neurons to prevent action potential transmission.
Endocannabinoid System: It interacts with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain perception, inflammation, and neuroprotection.
Prostaglandin Pathway: It can be metabolized by cyclooxygenase-2 (COX-2) to form prostaglandin E2 conjugates, which have additional neuroprotective effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- NAGABA vs. Anandamide: Both contain arachidonic acid, but NAGABA’s GABA moiety may confer affinity for GABAergic or TRP channels, whereas anandamide’s ethanolamide group drives CB1/CB2 binding .
- Metabolic Stability : NAGABA’s amide bond may enhance stability compared to ester-linked analogs like phosphatidic acids, which are rapidly metabolized in membranes .
Biological Activity
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid, also known as icosa-5,8,11,14-tetraenoic acid, is a polyunsaturated fatty acid characterized by its unique structure and biological properties. This compound has garnered attention for its potential therapeutic applications due to its role in various biological processes, including inflammation and cellular signaling.
- Molecular Formula : C20H32O2
- Molecular Weight : 304.46 g/mol
- CAS Number : 506-32-1
- Structure : Contains four double bonds located at positions 5, 8, 11, and 14 of the carbon chain.
| Property | Value |
|---|---|
| Molecular Formula | C20H32O2 |
| Molecular Weight | 304.46 g/mol |
| CAS Number | 506-32-1 |
| Appearance | White to light yellow powder |
Anti-inflammatory Effects
Research indicates that icosa-5,8,11,14-tetraenoic acid exhibits significant anti-inflammatory properties. It is involved in the modulation of eicosanoid metabolism, which plays a crucial role in inflammatory responses. Eicosanoids derived from this fatty acid can influence various signaling pathways that mediate inflammation.
Case Study: Eicosanoid Metabolism
A study highlighted the impact of eicosanoid metabolism on inflammatory diseases. The findings suggest that fatty acids like icosa-5,8,11,14-tetraenoic acid can inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators. This dual action may provide therapeutic benefits in conditions such as arthritis and cardiovascular diseases .
Neuroprotective Properties
Icosa-5,8,11,14-tetraenoic acid has also been investigated for its neuroprotective effects. It appears to influence neuronal survival and function by modulating oxidative stress and apoptosis pathways.
Research Findings
A recent study demonstrated that treatment with this compound improved neuronal cell viability under oxidative stress conditions. The mechanism involves the activation of antioxidant defenses and inhibition of apoptotic pathways .
Role in Cellular Signaling
The compound plays a pivotal role in cellular signaling processes. It is known to interact with various receptors and enzymes involved in lipid metabolism and signal transduction.
Icosa-5,8,11,14-tetraenoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating gene expression related to lipid metabolism and inflammation. This activation can lead to beneficial metabolic effects and reduced inflammation .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates eicosanoid metabolism; inhibits pro-inflammatory cytokines. |
| Neuroprotective | Enhances neuronal survival; reduces oxidative stress-induced apoptosis. |
| Cellular signaling | Activates PPARs; influences lipid metabolism and gene expression. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
